1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
“1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride” is an organic compound with the chemical formula C12H16ClN3 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . This compound appears as a powder .
Molecular Structure Analysis
The molecular weight of “this compound” is 237.73 . The IUPAC name is 1-phenyl-5-propylpyrazol-4-amine; hydrochloride . The InChI key is XHPOHDFRLZPOAJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” appears as a powder and should be stored at room temperature .Scientific Research Applications
Chemistry and Heterocyclic Synthesis
1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride is a compound that belongs to the pyrazoline class of chemicals. Pyrazolines are known for their versatile applications in the synthesis of heterocyclic compounds due to their unique chemical reactivity. For instance, the compound 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, which are structurally related to this compound, are valuable as building blocks for synthesizing a variety of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, showcasing the compound's significance in the synthesis of diverse heterocyclic structures and dyes (Gomaa & Ali, 2020).
Pharmacological Applications
The pyrazoline scaffold, to which this compound is related, is also known for its potential in drug development. Pyrazolines have been investigated for their anticancer activities among other biological effects. Research on pyrazoline derivatives has highlighted their significance in pharmaceutical chemistry, where these compounds are used in multifunctional applications. A review covering the patent literature on pyrazoline derivatives from 2000 to 2021 discusses their introduction, general method, and synthetic schemes focusing on anticancer activity. This underlines the potential of pyrazoline compounds, including this compound, as promising moieties for anticancer drug development (Ray et al., 2022).
Environmental and Analytical Chemistry
Compounds structurally related to this compound are utilized in the analysis of environmental pollutants and metabolites. For instance, the analysis of heterocyclic aromatic amines, which share structural similarities with this compound, is crucial for understanding their carcinogenic potential in biological matrices, foodstuff, and beverages. Analytical techniques involving liquid and gas chromatography coupled with various detection techniques have been applied, demonstrating the relevance of such compounds in environmental and analytical chemistry to assess exposure and toxicity (Teunissen et al., 2010).
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be expected that the research and development of pyrazole compounds, including “1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride”, will continue to be a focus in these fields.
Mechanism of Action
Target of Action
It’s worth noting that 5-amino-pyrazoles, a class to which this compound belongs, are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds , which are common motifs in a wide range of synthesized drugs .
Mode of Action
5-amino-pyrazoles are known to undergo various reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to the formation of biologically active compounds .
Biochemical Pathways
Given the broad range of chemical and biological properties of imidazole-containing compounds , it’s plausible that this compound could interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is reported to be 23773 , which could potentially influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have shown a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it can bind to specific receptors and proteins, influencing their activity and modulating biochemical pathways. These interactions are often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dose range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, distribution, and accumulation in target tissues . The compound’s localization can influence its activity and function, as it may concentrate in specific cellular compartments or organelles .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments . For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .
Properties
IUPAC Name |
1-phenyl-5-propylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-6-12-11(13)9-14-15(12)10-7-4-3-5-8-10;/h3-5,7-9H,2,6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPOHDFRLZPOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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